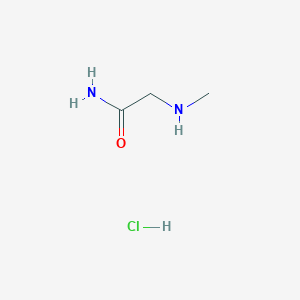
H-D-Thr(tbu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Threonine(t-butyl)-OH: is a derivative of threonine, an essential amino acid. The compound is characterized by the presence of a t-butyl group attached to the hydroxyl group of threonine. This modification enhances the stability and solubility of the compound, making it useful in various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Threonine(t-butyl)-OH typically involves the protection of the hydroxyl group of threonine with a t-butyl group. This can be achieved through the reaction of threonine with t-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the t-butyl group.
Industrial Production Methods: In an industrial setting, the production of H-D-Threonine(t-butyl)-OH involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: H-D-Threonine(t-butyl)-OH can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form threonine by removing the t-butyl group.
Substitution: The t-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of threonine ketone derivatives.
Reduction: Formation of threonine.
Substitution: Formation of threonine derivatives with various functional groups.
科学的研究の応用
Chemistry: H-D-Threonine(t-butyl)-OH is used as a building block in peptide synthesis. Its stability and solubility make it an ideal candidate for the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein structure and function. It serves as a model compound for understanding the role of threonine in protein folding and stability.
Medicine: H-D-Threonine(t-butyl)-OH is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists. Its stability and solubility enhance the bioavailability of these drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
作用機序
H-D-Threonine(t-butyl)-OH exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The t-butyl group enhances the binding affinity of the compound to these targets, thereby modulating their activity. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways.
類似化合物との比較
H-D-Serine(t-butyl)-OH: Similar to H-D-Threonine(t-butyl)-OH but with a serine backbone.
H-D-Valine(t-butyl)-OH: Contains a valine backbone instead of threonine.
H-D-Leucine(t-butyl)-OH: Contains a leucine backbone.
Uniqueness: H-D-Threonine(t-butyl)-OH is unique due to the presence of both a hydroxyl group and a t-butyl group on the threonine backbone. This combination provides a balance of stability and reactivity, making it versatile for various applications in research and industry.
特性
IUPAC Name |
(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628429 |
Source


|
| Record name | O-tert-Butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201274-81-9 |
Source


|
| Record name | O-tert-Butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)










![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
